molecular formula C23H27N3O2S B2541659 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787880-40-3

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2541659
CAS No.: 1787880-40-3
M. Wt: 409.55
InChI Key: KWLNXAZXEKPAJV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key starting materials include furan derivatives and cyclopentane-based pyrazoles. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, one study utilized a one-pot synthesis approach that demonstrated effective yields and facilitated the incorporation of various functional groups .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : Studies have shown that derivatives containing furan and pyrazole moieties can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 36 nM to 359 nM depending on the specific derivative tested .
CompoundCell LineIC50 (nM)
6cHCT116120
11bNUGC36
11cDLDI60

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been documented. For instance, derivatives have shown promising results in reducing inflammation markers in vitro. A related compound demonstrated anti-inflammatory activity comparable to ibuprofen .

Antimicrobial Activity

In terms of antimicrobial efficacy, compounds structurally related to this compound have exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives against both Gram-positive and Gram-negative bacteria .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows these compounds to inhibit key enzymes involved in inflammatory pathways.
  • Antioxidant Properties : Certain derivatives demonstrate antioxidant activity that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study A : Investigated its effect on tumor growth in xenograft models where significant tumor size reduction was observed compared to control groups.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-25-20-9-4-8-18(20)19(24-25)16-26(15-17-7-5-13-28-17)22(27)23(11-2-3-12-23)21-10-6-14-29-21/h5-7,10,13-14H,2-4,8-9,11-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNXAZXEKPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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